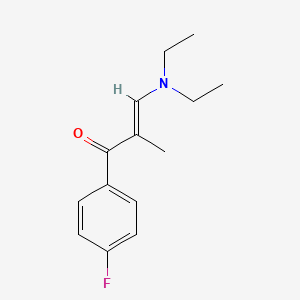
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one is an organic compound that features a diethylamino group, a fluorophenyl group, and a propenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with diethylamine and a suitable methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can enhance its binding affinity to specific targets, while the fluorophenyl group may contribute to its stability and bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-Fluoroacetophenone: A precursor in the synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one.
Diethylamine: Another precursor used in the synthesis.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit comparable chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
65201-27-6 |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.30 g/mol |
IUPAC名 |
(E)-3-(diethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C14H18FNO/c1-4-16(5-2)10-11(3)14(17)12-6-8-13(15)9-7-12/h6-10H,4-5H2,1-3H3/b11-10+ |
InChIキー |
JIPGVMVLHYRTAV-ZHACJKMWSA-N |
異性体SMILES |
CCN(CC)/C=C(\C)/C(=O)C1=CC=C(C=C1)F |
正規SMILES |
CCN(CC)C=C(C)C(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)







